molecular formula C29H28N2O3S B11654896 Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 351157-56-7

Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11654896
CAS No.: 351157-56-7
M. Wt: 484.6 g/mol
InChI Key: YKXNTFYASMOXNN-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a quinoline moiety, a benzothiophene ring, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Benzothiophene Synthesis: The benzothiophene ring can be formed through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Coupling Reactions: The quinoline and benzothiophene intermediates are then coupled using a carbonylation reaction, often facilitated by a palladium catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s quinoline and benzothiophene moieties suggest potential activity as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the quinoline ring is particularly noteworthy, as many quinoline derivatives are known for their pharmacological activities.

Industry

Industrially, this compound could be used in the development of new polymers or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The exact mechanism of action of Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, disrupting normal cellular processes. The quinoline moiety could intercalate with DNA, inhibiting replication and transcription, while the benzothiophene ring might interact with proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Benzothiophene Derivatives: Like raloxifene, used in the treatment of osteoporosis.

    Methyl Esters: Common in various pharmaceutical compounds for their improved bioavailability.

Uniqueness

What sets Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its combination of these three distinct moieties, potentially offering a unique spectrum of biological activities and chemical reactivity.

Biological Activity

Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline moiety, a benzothiophene core, and a carboxylate group. Its molecular formula is C23H26N2O3S, and it possesses a molecular weight of approximately 410.53 g/mol. The structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline and benzothiophene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ACOLO205 (Colorectal adenocarcinoma)0.32
Compound BH460 (Non-small-cell lung cancer)0.89
Methyl DerivativeHep3B (Liver cancer)0.75

These results suggest that the compound may function through mechanisms such as tubulin inhibition and induction of apoptosis in cancer cells .

The proposed mechanism involves the binding of the compound to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitotic spindle formation. This action leads to cell cycle arrest and subsequent apoptosis in cancerous cells. Molecular docking studies have further elucidated the interaction between the compound and tubulin, providing insights into its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the quinoline and benzothiophene portions can enhance antibacterial efficacy while minimizing toxicity .

Neuroprotective Effects

Emerging research has also pointed towards neuroprotective effects associated with similar compounds. In vitro studies have demonstrated that certain derivatives can reduce oxidative stress markers and promote neuronal survival under conditions mimicking neurodegenerative diseases . This opens avenues for exploring therapeutic applications in conditions such as Alzheimer's disease.

Case Studies

  • Study on Antiproliferative Effects : A study conducted by Zhang et al. (2023) evaluated the antiproliferative effects of various quinoline derivatives, including this compound against multiple cancer cell lines. The findings revealed significant inhibition of cell growth with IC50 values ranging from 0.32 µM to 0.89 µM across different cell lines .
  • Neuroprotective Study : In another investigation focusing on neuroprotection, researchers found that derivatives could mitigate neuronal death induced by oxidative stress in vitro models of neurodegeneration. These findings suggest potential applications in treating neurodegenerative disorders .

Properties

CAS No.

351157-56-7

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O3S/c1-17(2)18-12-14-19(15-13-18)24-16-22(20-8-4-6-10-23(20)30-24)27(32)31-28-26(29(33)34-3)21-9-5-7-11-25(21)35-28/h4,6,8,10,12-17H,5,7,9,11H2,1-3H3,(H,31,32)

InChI Key

YKXNTFYASMOXNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC

Origin of Product

United States

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